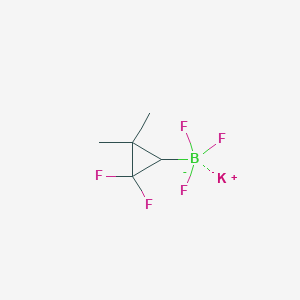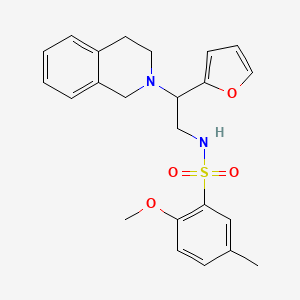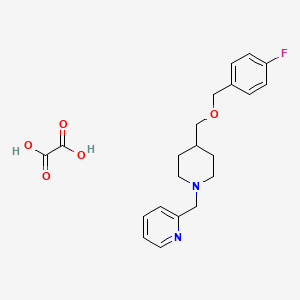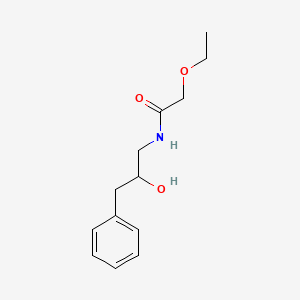
Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate is a chemical compound with the molecular formula C5H6BF5K . It has a molecular weight of 211 . The compound is also known by its Chemical Abstracts Service (CAS) number 2416056-32-9 .
Molecular Structure Analysis
The InChI code for Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate is 1S/C5H7BF5.K/c1-4(2)3(5(4,7)8)6(9,10)11;/h3H,1-2H3;/q-1;+1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate is a powder . It should be stored at a temperature of 4 degrees Celsius .科学的研究の応用
Synthesis and Cross-Coupling Reactions
- Synthesis of 1-aryl-2,2-difluoro-enolethers and 2,2-difluoro-1-aryl-ketones : Potassium trifluoroborate enol ether reagent has been prepared and used for the incorporation of 2,2-difluoroenolethers into aryl and heteroaryl systems via palladium-mediated cross-coupling reactions (Katz, Lapointe, & Dinsmore, 2009).
- Suzuki Cross-Coupling Reactions : The palladium-catalyzed coupling reaction of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates is efficient and yields stable trifluoroborates that can be stored indefinitely (Molander & Rivero, 2002).
Improved Synthesis Techniques
- Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate : An enhanced synthesis method for potassium (trifluoromethyl)trifluoroborate has been developed, offering a more efficient and scalable process (Molander & Hoag, 2003).
Chemical Transformation and Functional Group Tolerance
- Hydrogenation to Produce β-Trifluoromethylstyrenes : A Pd-catalyzed hydrogenation method can selectively produce either the (Z)- or (E)-isomer of vinylborate, useful in synthesizing β-trifluoromethylstyrenes (Ramachandran & Mitsuhashi, 2015).
- Copper-Catalyzed Trifluoromethylation : Potassium (trifluoromethyl)trimethoxyborate is introduced as a stable CF(3) nucleophile source for copper-catalyzed trifluoromethylation reactions, demonstrating the versatility and stability of potassium trifluoroborate derivatives (Knauber, Arikan, Röschenthaler, & Goossen, 2011).
Oxidation and Amination Reactions
- Oxidation of Hydroxyl-Substituted Organotrifluoroborates : Potassium organotrifluoroborates containing hydroxyl groups can be oxidized with complete retention of the trifluoroborate moiety, demonstrating the reactivity and applicability of these compounds (Molander & Petrillo, 2006).
- Copper-Catalyzed Amination of Potassium Aryl Trifluoroborates : Potassium aryl trifluoroborates can be converted into aryl amines using a catalytic amount of CuSO4·5H2O, further highlighting the chemical versatility of these compounds (Liesen et al., 2012).
Novel Applications and Characterizations
- Novel Dimeric o-Carboranyl Triarylborane : The research on dimeric o-carboranyl triarylborane, including its interaction with fluoride ions, expands the understanding of potassium trifluoroborate derivatives (Choi et al., 2016).
- Metal-Free Ring-Opening of Epoxides : The ring-opening of epoxides with potassium trifluoroborates under metal-free conditions is regioselective, indicating the potential for more environmentally friendly chemical processes (Roscales & Csákÿ, 2014).
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
特性
IUPAC Name |
potassium;(2,2-difluoro-3,3-dimethylcyclopropyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BF5.K/c1-4(2)3(5(4,7)8)6(9,10)11;/h3H,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSRQWYFCSKBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1C(C1(F)F)(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BF5K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate | |
CAS RN |
2416056-32-9 |
Source


|
| Record name | potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-[(4-bromophenoxy)methyl]benzoate](/img/structure/B2960006.png)
![4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol](/img/structure/B2960008.png)
![N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2960011.png)

![N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2960015.png)
![8-fluoro-N,N-dimethyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-sulfonamide](/img/structure/B2960018.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2960021.png)

